

# Commercially available sources of Rupintrivir-d7 for research

Author: BenchChem Technical Support Team. Date: December 2025



# Navigating Research with Rupintrivir-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Rupintrivir-d7**, a deuterated analog of the potent and selective human rhinovirus (HRV) 3C protease inhibitor, Rupintrivir. While direct commercial sources for **Rupintrivir-d7** are not readily available as stock items, this document outlines pathways for its acquisition through custom synthesis and provides essential technical information and experimental protocols relevant to its use in research and drug development.

## Commercial Availability: Custom Synthesis is Key

Our investigation reveals that **Rupintrivir-d7** is not a standard catalog product. However, several specialized chemical synthesis companies offer the custom synthesis of stable isotopelabeled compounds, including deuterated molecules like **Rupintrivir-d7**. Researchers seeking to procure this compound should contact vendors who specialize in deuterated drug synthesis.

Key Custom Synthesis Providers:

 ResolveMass Laboratories Inc.: Specializes in the custom synthesis of a wide array of deuterated chemicals, offering services from initial consultation and feasibility studies to pilotscale production and full analytical verification.[1][2]



- Alfa Chemistry: Provides custom synthesis of deuterated compounds, including starting materials, intermediates, and final drug products, with a focus on high-purity and isotopic enrichment.[3]
- Moravek, Inc.: Offers custom organic synthesis services for stable-labeled compounds, including those with deuterium, for both clinical and non-clinical research.
- MedChemExpress (MCE): Offers custom synthesis of stable isotope-labeled compounds, including those with deuterium (<sup>2</sup>H, D), carbon-13 (<sup>13</sup>C), and nitrogen-15 (<sup>15</sup>N), ensuring high purity and isotopic enrichment.[5]

When requesting a custom synthesis, researchers should be prepared to provide the desired deuteration pattern, required purity, and quantity. The synthesis provider will typically offer a quote and timeline based on the complexity of the synthesis.

## **Technical Data: Rupintrivir as a Reference**

The technical specifications for **Rupintrivir-d7** are expected to be very similar to those of its non-deuterated counterpart, Rupintrivir. The primary difference will be a slight increase in molecular weight due to the deuterium labeling. The following table summarizes the technical data for Rupintrivir, which can be used as a close reference.

| Property            | Value                                                                                                           | Source |
|---------------------|-----------------------------------------------------------------------------------------------------------------|--------|
| Synonyms            | AG7088, Rupinavir                                                                                               | [6]    |
| Molecular Formula   | C31H39FN4O7                                                                                                     | [7]    |
| Molecular Weight    | 598.66 g/mol                                                                                                    | [7]    |
| Purity              | ≥98%                                                                                                            | [7]    |
| Solubility          | Soluble to 100 mM in DMSO                                                                                       |        |
| Storage             | Store at -20°C                                                                                                  | [7]    |
| Biological Activity | Potent and selective irreversible inhibitor of human rhinovirus (HRV) 3C protease (EC <sub>50</sub> = 5 nM).[7] | [7]    |





## **Mechanism of Action: Inhibiting Viral Replication**

Rupintrivir is a peptidomimetic antiviral drug that functions as an irreversible inhibitor of the 3C protease of human rhinoviruses (HRV) and other picornaviruses.[6][8] The 3C protease is a viral enzyme essential for the cleavage of the viral polyprotein into mature, functional proteins required for viral replication.[8] By binding to and inhibiting this enzyme, Rupintrivir effectively blocks the viral replication cycle.[8] The deuteration in **Rupintrivir-d7** is not expected to alter this fundamental mechanism of action but may influence its pharmacokinetic properties.





Click to download full resolution via product page

Figure 1: Mechanism of action of Rupintrivir in inhibiting HRV replication.



## **Experimental Protocols**

The following are detailed methodologies for key experiments that are relevant for researchers working with Rupintrivir or its deuterated analogs.

## In Vitro Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the antiviral activity of **Rupintrivir-d7** by measuring its ability to protect cells from the cytopathic effects of a viral infection.

#### Materials:

- H1-HeLa or MRC-5 cells
- Human Rhinovirus (HRV) stock of a known titer
- Cell culture medium (e.g., DMEM with 10% FBS)
- **Rupintrivir-d7** stock solution (in DMSO)
- 96-well cell culture plates
- XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
- Phenazine methosulfate (PMS)

#### Procedure:

- Cell Seeding: Seed H1-HeLa cells in a 96-well plate at a density of 2 x 10<sup>5</sup> cells/mL and incubate overnight to allow for cell attachment.[9]
- Compound Dilution: Prepare serial dilutions of **Rupintrivir-d7** in cell culture medium.
- Infection and Treatment:
  - Remove the growth medium from the cells.
  - Add the diluted Rupintrivir-d7 to the wells.



- Infect the cells with HRV at a multiplicity of infection (MOI) of 0.1.[9]
- Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).
- Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO<sub>2</sub> incubator, or until at least 50% CPE is observed in the virus control wells.[9]
- · Quantification of Cell Viability (XTT Assay):
  - Prepare the XTT/PMS solution according to the manufacturer's instructions.
  - Add the XTT/PMS solution to each well.
  - Incubate the plates for 2-4 hours at 37°C.
  - Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
- Data Analysis: Calculate the 50% effective concentration (EC₅₀) of Rupintrivir-d7, which is the concentration that inhibits 50% of the viral CPE.





Click to download full resolution via product page

Figure 2: Workflow for the in vitro CPE inhibition assay.



## **HRV 3C Protease Inhibition Assay**

This biochemical assay directly measures the inhibitory activity of **Rupintrivir-d7** on the HRV 3C protease.

#### Materials:

- Recombinant HRV 3C protease
- A fluorogenic 3C protease substrate (e.g., a FRET-based peptide substrate)
- Assay buffer (e.g., Tris-HCl buffer with DTT and EDTA)
- Rupintrivir-d7 stock solution (in DMSO)
- 96-well black plates
- Fluorescence plate reader

#### Procedure:

- Assay Preparation:
  - Dilute the recombinant HRV 3C protease and the fluorogenic substrate in the assay buffer to their optimal working concentrations.
  - Prepare serial dilutions of **Rupintrivir-d7** in the assay buffer.
- Reaction Mixture:
  - In a 96-well black plate, add the diluted Rupintrivir-d7.
  - Add the diluted HRV 3C protease to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
- Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
- Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals for a specified period (e.g., 60



minutes) at the appropriate excitation and emission wavelengths for the substrate.

- Data Analysis:
  - Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of Rupintrivir-d7.
  - Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the 50% inhibitory concentration (IC<sub>50</sub>).

This technical guide provides a foundational understanding for researchers interested in utilizing **Rupintrivir-d7**. Due to its nature as a custom-synthesized compound, direct engagement with a specialized chemical synthesis provider is the first crucial step. The provided technical data and experimental protocols for the non-deuterated form offer a robust starting point for experimental design and execution.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. moravek.com [moravek.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rupintrivir Wikipedia [en.wikipedia.org]
- 7. Rupintrivir | CAS 223537-30-2 | Tocris Bioscience [tocris.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. In Vitro Resistance Study of Rupintrivir, a Novel Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Commercially available sources of Rupintrivir-d7 for research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560183#commercially-available-sources-of-rupintrivir-d7-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com